1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
The target compound, 1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide, is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 3,4-dimethylphenyl group at the 1-position and a methyl group at the 5-position. The carboxamide moiety is linked to a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O/c1-11-7-8-16(9-12(11)2)26-13(3)17(24-25-26)18(27)23-15-6-4-5-14(10-15)19(20,21)22/h4-10H,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHLWGCFOYZBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole ring is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data.
Chemical Structure and Properties
The compound features a triazole ring substituted with various phenyl groups, which contribute to its biological activity. The presence of trifluoromethyl and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide have demonstrated significant antiproliferative effects against various cancer cell lines.
- Case Study : A related study evaluated the in vitro antiproliferative activity of triazole derivatives against HeLa (cervical cancer), CEM (T-lymphocyte), and L1210 (leukemia) cells. The results indicated that modifications in the triazole structure could lead to lower IC50 values, suggesting enhanced potency against cancer cells .
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial properties. The mechanism often involves interference with fungal cell wall synthesis or inhibition of specific enzymes.
- Research Findings : A study demonstrated that triazole derivatives exhibited broad-spectrum antimicrobial activity against various strains of bacteria and fungi. This activity is attributed to their ability to disrupt cellular processes in pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays that measure cytokine production and inflammatory markers.
- Findings : Inflammation models using lipopolysaccharide (LPS)-stimulated macrophages showed that certain triazole derivatives significantly reduced the production of pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests a promising role for these compounds in treating inflammatory diseases .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally related to 1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide have shown significant growth inhibition against various cancer cell lines. In particular, derivatives with similar structural motifs have demonstrated percent growth inhibitions (PGIs) of up to 86% against specific cancer types such as SNB-19 and OVCAR-8 .
Antimicrobial Properties
The triazole scaffold is known for its antimicrobial properties. Research indicates that compounds featuring the triazole ring exhibit activity against pathogens such as Mycobacterium tuberculosis. For example, studies involving related triazole compounds have shown promising results in inhibiting the growth of multidrug-resistant strains of tuberculosis .
Antimalarial Activity
Compounds containing trifluoromethyl-substituted triazoles have been synthesized as potential antimalarial agents. These derivatives were designed based on existing sulfonamide drugs and showed effective inhibition against malaria parasites in preliminary assays . The incorporation of trifluoromethyl groups has been identified as a key factor enhancing their efficacy.
Case Study 1: Anticancer Evaluation
A study evaluated several triazole derivatives for their anticancer properties against multiple cell lines. The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Activity Against Tuberculosis
In another investigation, derivatives similar to 1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide were tested against Mycobacterium tuberculosis. Results indicated that these compounds inhibited bacterial growth effectively at low concentrations, suggesting their potential as new antitubercular agents .
Chemical Reactions Analysis
Oxidation Reactions
The methyl group adjacent to the triazole ring (position 5) undergoes oxidation under controlled conditions.
| Reaction | Conditions | Product | Yield | Key Observations | Source |
|---|---|---|---|---|---|
| Methyl → Carboxylic Acid | KMnO₄, H₂O, 80°C, 6 h | 5-Carboxy-1-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | 62% | Selective oxidation without affecting trifluoromethyl or carboxamide groups. Confirmed via IR (C=O stretch at 1,710 cm⁻¹). |
Mechanistic Insight :
Oxidation proceeds via radical intermediates in aqueous alkaline conditions, with MnO₂ as a byproduct. The electron-withdrawing carboxamide group stabilizes the transition state.
Hydrolysis of Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Product | Yield | Key Observations | Source |
|---|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12 h | 1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | 78% | Complete deamination; trifluoromethylphenyl group remains intact. LC-MS confirms m/z 314.1 [M+H]⁺. | |
| Basic Hydrolysis | NaOH (10%), EtOH, 60°C, 8 h | Sodium salt of carboxylic acid | 85% | Formation of water-soluble sodium carboxylate. ¹H NMR shows loss of NH signal. |
Application : Hydrolysis products serve as intermediates for further derivatization (e.g., esterification).
Nucleophilic Substitution at Triazole Ring
The N1 position (3,4-dimethylphenyl-substituted nitrogen) participates in SNAr reactions due to electron-deficient triazole ring:
Limitation : Low yields due to steric hindrance from 3-trifluoromethylphenyl group .
Reduction of Carboxamide
The carboxamide group is reduced to a primary amine:
| Reaction | Conditions | Product | Yield | Key Observations | Source |
|---|---|---|---|---|---|
| LiAlH₄ Reduction | LiAlH₄, THF, 0°C → RT, 4 h | 1-(3,4-Dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-methanamine | 68% | Complete reduction confirmed by loss of carbonyl IR peak. Amine functionalization enables salt formation. |
Mechanistic Pathway :
LiAlH₄ acts as a hydride donor, converting the carbonyl group to a methylene amine.
Cross-Coupling Reactions
The trifluoromethylphenyl group participates in Pd-catalyzed couplings:
Challenges : Trifluoromethyl group reduces electron density, slowing oxidative addition .
Comparative Reactivity of Substituents
| Functional Group | Reactivity Trend | Key Influences |
|---|---|---|
| 3-Trifluoromethylphenyl | Low electrophilicity | -CF₃ withdraws electrons, reducing susceptibility to electrophilic attack. |
| 3,4-Dimethylphenyl | Moderate nucleophilicity | -CH₃ donors enhance π-π stacking but hinder substitution. |
| Carboxamide | High reactivity | Participates in hydrolysis, reduction, and hydrogen bonding. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s analogs differ primarily in:
- Triazole isomerism (1,2,3- vs. 1,2,4-triazole).
- Substituents on the triazole-attached aryl group and the carboxamide-linked phenyl group.
- Electronic and steric profiles due to substituent type (e.g., methyl, trifluoromethyl, fluorine) and position (meta, para, ortho).
Table 1: Structural and Physicochemical Comparison of Analogs
Key Observations
Triazole Isomerism :
- The 1,2,3-triazole core (target compound, ) allows for distinct dipole moments and hydrogen-bonding capabilities compared to 1,2,4-triazole derivatives (e.g., ). The 1,2,3-triazole’s nitrogen arrangement may enhance interactions with biological targets via hydrogen bonding .
Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3-(trifluoromethyl)phenyl group in the target compound increases hydrophobicity and metabolic stability compared to methyl or ethyl substituents (). The trifluoromethyl group’s strong EWG nature may also reduce the basicity of adjacent functional groups. Electron-Donating Groups (EDGs): Methyl and ethyl groups () improve solubility in nonpolar environments but may reduce resistance to oxidative metabolism.
Physicochemical Properties :
Q & A
Q. Key Considerations :
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | DMF, K₂CO₃, RT | 65–75 | |
| 2 | NaN₃, 80°C, 12h | 70–85 | |
| 3 | Pd(PPh₃)₂Cl₂, 120°C | 60–70 |
Basic: How can researchers characterize the structural and electronic properties of this triazole-carboxamide derivative?
Methodological Answer:
Combine spectroscopic and computational tools:
- NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the trifluoromethyl group will show distinct ¹⁹F NMR signals ().
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns ().
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and intermolecular interactions ().
- Computational Modeling : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites ().
Example :
In , ¹H NMR of a similar triazole derivative showed aromatic protons at δ 7.2–8.1 ppm, while the trifluoromethyl group exhibited a singlet in ¹⁹F NMR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
